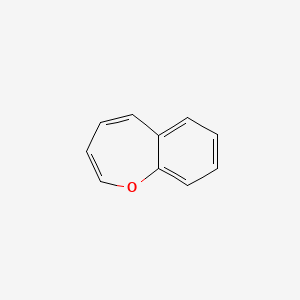

Benzoxepine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-benzoxepine |

InChI |

InChI=1S/C10H8O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H |

InChI Key |

LWZYUACNWRVDDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Benzoxepines from the Marine Biosphere: A Technical Guide for Discovery and Development

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The marine environment, a crucible of unique evolutionary pressures, has fostered an unparalleled diversity of chemical scaffolds with significant therapeutic potential. Among these, benzoxepine-containing natural products are emerging as a class of molecules with noteworthy biological activities. This technical guide provides an in-depth exploration of the naturally occurring this compound compounds discovered in marine organisms. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering insights into the discovery, biosynthesis, biological significance, and experimental workflows associated with these fascinating molecules. By synthesizing current knowledge and providing actionable protocols, this guide aims to accelerate the exploration and exploitation of marine benzoxepines as a source of novel therapeutic leads.

Introduction: The this compound Scaffold - A Privileged Structure from the Sea

The this compound core, a seven-membered oxepine ring fused to a benzene ring, represents a fascinating structural motif in natural product chemistry. While terrestrial sources have yielded a number of these compounds, the marine realm is proving to be a particularly rich reservoir of novel this compound derivatives. These marine-derived compounds often exhibit complex and unique substitution patterns, leading to a diverse array of biological activities.[1][2] Marine organisms, particularly fungi associated with sponges and mangroves, have evolved intricate biosynthetic pathways to produce these metabolites, likely as a means of chemical defense or signaling in their competitive environments.[1][2]

The therapeutic potential of marine benzoxepines is underscored by their demonstrated efficacy in a range of bioassays. These activities include potent cytotoxicity against cancer cell lines, antimicrobial action against pathogenic bacteria and fungi, and significant anti-inflammatory properties.[1] This guide will delve into the specifics of these activities, linking molecular structure to biological function and highlighting the potential of these compounds to address unmet medical needs.

A Survey of Naturally Occurring Marine Benzoxepines

While the exploration of marine benzoxepines is an ongoing endeavor, several key classes of compounds have been identified, primarily from marine-derived fungi.

The Heterocornol Family: Polyketide-Derived Benzoxepinones from Pestalotiopsis

A significant number of marine benzoxepines belong to the heterocornol family, isolated from the fungus Pestalotiopsis heterocornis, which is frequently found in association with marine sponges. These compounds are polyketide in origin and showcase a diverse range of structural complexities.

| Compound Family | Source Organism | Notable Biological Activities |

| Heterocornols A-D, F-H, M-P, Q-X | Pestalotiopsis heterocornis (sponge-associated fungus) | Cytotoxicity against various human cancer cell lines (e.g., Hela, A549, HCT-8, A2780), antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and anti-inflammatory effects through inhibition of nitric oxide production. |

| Alternariainols C and D, Alternarias G and H | Alternaria sp. (endophytic fungus) | Anti-inflammatory activity.[1] |

| Tetrahydrobenzo[c]oxepin analogue | Rhizophora annamaloyana (mangrove) | Anti-inflammatory properties.[2] |

Benzoxepines from Other Marine Fungi

The genus Alternaria has also been identified as a source of this compound derivatives with interesting biological activities, particularly in the realm of anti-inflammatory research.[1]

Benzoxepines from Mangrove Flora

An intriguing example of a this compound analogue has been reported from the mangrove plant Rhizophora annamaloyana, highlighting that the distribution of these compounds in the marine environment may extend beyond microbial sources.[2]

The Biosynthetic Blueprint: From Polyketides to the this compound Core

The structural diversity of marine benzoxepines is a direct result of their intricate biosynthetic pathways, which are rooted in polyketide metabolism. Understanding these pathways is crucial for efforts in biosynthetic engineering and the generation of novel analogues.

The Role of Polyketide Synthases (PKS)

The backbone of this compound compounds is assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). In fungi, these are typically Type I PKSs, which contain a series of catalytic domains that iteratively condense and modify simple acyl-CoA precursors (primarily acetyl-CoA and malonyl-CoA). The this compound core is proposed to be biosynthesized by a Highly-Reducing PKS (HRPKS)-containing biosynthetic gene cluster (BGC).[1]

Formation of the this compound Ring: A Cyclization Cascade

The formation of the characteristic seven-membered oxepine ring is a key step in the biosynthesis. While the precise enzymatic machinery is still under investigation for many marine benzoxepines, it is hypothesized to involve a series of cyclization and dehydrogenation steps.[1] Studies on the biosynthesis of other fungal oxepines have implicated the involvement of cytochrome P450 enzymes in catalyzing specific and stereoselective oxepine ring formation.[3][4][5] This suggests a likely mechanism for the final ring closure in the biosynthesis of marine benzoxepines.

Below is a conceptual diagram illustrating the proposed biosynthetic pathway for a generic this compound core from a polyketide precursor.

Caption: Proposed biosynthetic pathway of the this compound core.

Biological Activities and Therapeutic Potential

The unique structural features of marine-derived benzoxepines translate into a range of promising biological activities, positioning them as valuable leads for drug discovery.

Cytotoxic and Anticancer Properties

A significant number of heterocornols isolated from Pestalotiopsis heterocornis have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This activity suggests that these compounds may interfere with fundamental cellular processes in cancer cells, making them attractive candidates for further investigation as anticancer agents.

Antimicrobial and Anti-inflammatory Effects

The marine environment is a constant battleground, and the production of antimicrobial compounds is a key survival strategy. Several this compound derivatives have shown activity against pathogenic bacteria, including drug-resistant strains.[6] Furthermore, the anti-inflammatory properties of certain benzoxepines, such as the alternariainols, highlight their potential for development into treatments for inflammatory disorders.[1]

Experimental Workflows: From Marine Sample to Pure Compound

The successful isolation and characterization of marine benzoxepines require a systematic and multi-disciplinary approach.

Isolation of the Producing Organism

The first critical step is the isolation of the source organism, which is often a marine-derived fungus.

Step-by-Step Protocol for Fungal Isolation:

-

Sample Collection: Aseptically collect marine samples (e.g., sponges, algae, sediments) and store them in sterile containers.

-

Surface Sterilization: To isolate endophytic fungi, surface sterilize the samples by sequential immersion in 70% ethanol and sterile seawater.[7]

-

Plating: Place small pieces of the sterilized sample onto a suitable culture medium, such as Potato Dextrose Agar (PDA) supplemented with an antibacterial agent (e.g., chloramphenicol) and prepared with sterile seawater.[7]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) and monitor for fungal growth.[7]

-

Pure Culture: Isolate individual fungal colonies and subculture them to obtain pure strains.

Fermentation and Extraction

Once a pure culture is obtained, the next step is to cultivate the fungus on a larger scale to produce a sufficient quantity of the target compounds.

Step-by-Step Protocol for Fermentation and Extraction:

-

Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with the fungal strain. Rice medium is commonly used for Pestalotiopsis species.

-

Incubation: Incubate the fermentation culture under appropriate conditions (e.g., temperature, shaking) for a period of several weeks.

-

Extraction: After the incubation period, harvest the fungal biomass and/or the culture broth. Extract the metabolites using an organic solvent such as ethyl acetate or methanol.[8]

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

Purification and Structure Elucidation

The crude extract is a complex mixture of compounds that must be purified to isolate the benzoxepines of interest.

Step-by-Step Protocol for Purification and Structure Elucidation:

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques to separate the individual components. This typically involves a combination of column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC).[9]

-

Bioassay-Guided Fractionation: At each stage of purification, test the fractions for the desired biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation of the active compounds.

-

Structure Elucidation: Determine the chemical structure of the purified compounds using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms. A standard dataset includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[10][11][12]

-

The following diagram illustrates a typical workflow for the isolation and identification of marine-derived benzoxepines.

Caption: Workflow for this compound discovery.

Future Perspectives and Conclusion

The study of naturally occurring benzoxepines from marine organisms is a rapidly advancing field with immense potential. Future research should focus on several key areas:

-

Exploration of Untapped Marine Niches: A broader survey of marine microorganisms from diverse and extreme environments is likely to yield novel this compound structures with unique biological activities.

-

Genomic and Bioinformatic Approaches: The use of genome mining and bioinformatics will be instrumental in identifying novel PKS gene clusters responsible for this compound biosynthesis, enabling the targeted discovery of new compounds.[13][14][15][16]

-

Synthetic and Medicinal Chemistry: The total synthesis of marine benzoxepines will not only confirm their structures but also provide a platform for the generation of focused libraries of analogues with improved potency and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action of bioactive benzoxepines is crucial for their translation into clinical candidates.

References

-

Alternarias G and H: this compound Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

This compound and dithis compound natural products. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Secondary Metabolites from Marine-Derived Bacteria with Antibiotic and Antibiofilm Activities against Drug-Resistant Pathogens. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

New compositions of marine algae derivatives, process to obtain them and applications in agriculture. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Identification of the Antibacterial Compound Produced by the Marine Epiphytic Bacterium Pseudovibrio sp. D323 and Related Sponge-Associated Bacteria. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Anti-Biofilm Compounds Derived from Marine Sponges. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Study of marine microorganism metabolites: new resources for bioactive natural products. (n.d.). Frontiers. Retrieved February 8, 2026, from [Link]

-

Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion. (2021, March 19). PubMed. Retrieved February 8, 2026, from [Link]

-

A Gene Cluster for the Biosynthesis of Dibenzodioxocinons in the Endophyte Pestalotiopsis microspora, a Taxol Producer. (2019, October 28). PubMed. Retrieved February 8, 2026, from [Link]

-

Isolation of marine-derived filamentous fungi and their potential application for bioremediation process. (2024, October 30). PubMed Central. Retrieved February 8, 2026, from [Link]

-

Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

-

Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion. (n.d.). Scilit. Retrieved February 8, 2026, from [Link]

-

The Neglected Marine Fungi, Sensu stricto, and Their Isolation for Natural Products' Discovery. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. (n.d.). DTU Research Database. Retrieved February 8, 2026, from [Link]

-

Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: this compound and Benzothiepine Derivatives. (2023, July 30). ResearchGate. Retrieved February 8, 2026, from [Link]

-

A Gene Cluster for the Biosynthesis of Dibenzodioxocinons in the Endophyte Pestalotiopsis microspora, a Taxol Producer. (n.d.). Journal of Microbiology and Biotechnology. Retrieved February 8, 2026, from [Link]

-

Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. (2017, June 28). PubMed Central. Retrieved February 8, 2026, from [Link]

-

2D NMR-spectroscopic screening reveals polyketides in ladybugs. (n.d.). PNAS. Retrieved February 8, 2026, from [Link]

-

Marine Algal Metabolites as Cellular Antioxidants: A Study of Caulerpin and Caulerpinic Acid in Saccharomyces cerevisiae. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

A Gene Cluster for the Biosynthesis of Dibenzodioxocinons in the Endophyte Pestalotiopsis microspora, a Taxol Producer. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Marine Algae Extracts : Processes, Products, and Applications. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Isolation of a Novel Polyketide from Neodidymelliopsis sp. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Structure elucidation workflow based on NMR and MS/MS data a The... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Improved pestalotiollide B production by deleting competing polyketide synthase genes in Pestalotiopsis microspora. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

-

Pestalotiopsis Diversity: Species, Dispositions, Secondary Metabolites, and Bioactivities. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved February 8, 2026, from [Link]

-

Marine Invertebrate Natural Products for Anti-Inflammatory and Chronic Diseases. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

Isolation and structure elucidation of new polyketides from the marine-derived fungus Phaeosphaeria spartinae. (2025, August 5). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Marine Natural Products in Drug Discovery: Unlocking New Frontiers (2025 Guide). (2025, September 11). YouTube. Retrieved February 8, 2026, from [Link]

-

Enzymology of Pyran Ring Formation in Salinomycin Biosynthesis. (2015, September 17). PubMed Central. Retrieved February 8, 2026, from [Link]

Sources

- 1. Alternarias G and H: this compound Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrmst.com [ijsrmst.com]

- 3. Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of marine-derived filamentous fungi and their potential application for bioremediation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. A Gene Cluster for the Biosynthesis of Dibenzodioxocinons in the Endophyte Pestalotiopsis microspora, a Taxol Producer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jmb.or.kr [jmb.or.kr]

- 15. researchgate.net [researchgate.net]

- 16. Improved pestalotiollide B production by deleting competing polyketide synthase genes in Pestalotiopsis microspora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxepine Core: A Comprehensive Technical Guide for Researchers

Introduction: The Architectural Allure of a Privileged Scaffold

Within the vast and intricate landscape of heterocyclic chemistry, the benzoxepine scaffold has emerged as a "privileged structure"—a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. This bicyclic system, consisting of a benzene ring fused to a seven-membered oxepine ring, possesses a unique conformational flexibility that allows it to adopt various spatial arrangements, thereby facilitating interactions with a wide range of protein binding sites. This inherent adaptability has positioned this compound and its derivatives at the forefront of medicinal chemistry, with applications spanning from oncology and neurodegenerative disorders to infectious diseases.[1]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of the this compound core. Moving beyond a mere recitation of facts, this guide delves into the nuances of its structure, the intricacies of its nomenclature, the strategic considerations in its synthesis, and the compelling evidence of its therapeutic potential. By elucidating the fundamental principles and providing actionable, field-proven insights, this document aims to empower researchers to rationally design and synthesize novel this compound-based entities with enhanced potency, selectivity, and drug-like properties.

Deconstructing the Core: Isomerism and Structural Features

The this compound core is defined by the fusion of a benzene ring to an oxepine ring. The position of the oxygen atom within the seven-membered ring and the fusion pattern give rise to three constitutional isomers: 1-benzoxepine, 2-benzoxepine, and 3-benzoxepine.

Table 1: Isomers of the this compound Core

| Isomer | Structure | IUPAC Name |

| 1-Benzoxepine |  | Benzo[b]oxepine |

| 2-Benzoxepine |  | Benzo[c]oxepine |

| 3-Benzoxepine |  | Benzo[d]oxepine |

The non-planar, boat-like conformation of the oxepine ring is a key determinant of the scaffold's biological activity. This conformational flexibility allows this compound derivatives to present their substituents in a variety of three-dimensional orientations, enabling them to adapt to the specific topology of a target protein's binding pocket. The benzene ring provides a rigid anchor and a platform for substitution, allowing for the fine-tuning of electronic and steric properties.

A Lexicon for Clarity: The Nomenclature of this compound Derivatives

A clear and unambiguous system of nomenclature is paramount for effective scientific communication. The naming of this compound derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), primarily utilizing the Hantzsch-Widman system for heterocyclic compounds and the principles of fused ring nomenclature.[2][3]

Systematic Naming of the Parent Rings:

The IUPAC names for the three parent isomers are derived from the fusion of a benzene ring ("benzo") with an oxepine ring. The position of fusion is indicated by a letter in square brackets, which corresponds to the bond of the heterocyclic ring where the fusion occurs.[4]

-

1-Benzoxepine: The benzene ring is fused to the 'b' face of the oxepine ring, hence the systematic name benzo[b]oxepine .

-

2-Benzoxepine: The fusion is at the 'c' face, leading to the name benzo[c]oxepine .

-

3-Benzoxepine: Fusion at the 'd' face results in the name benzo[d]oxepine .

Numbering the Ring System:

Numbering of the fused ring system begins at an atom adjacent to the fusion and proceeds around the ring in a manner that gives the heteroatom the lowest possible number.[4]

Caption: Numbering conventions for the three isomers of this compound.

Naming Substituted Derivatives:

When naming substituted benzoxepines, the following principles apply:

-

Identify the Parent Ring: Determine which of the three this compound isomers forms the core structure.

-

Identify and Name Substituents: Name the substituent groups attached to the ring system.

-

Number the Substituents: Assign locants (numbers) to each substituent based on its position on the this compound ring.

-

Assemble the Name: List the substituents in alphabetical order, preceded by their locants. The name of the parent this compound follows.

Example: A chloro group at position 7 and a methyl group at position 3 of a 1-benzoxepine ring would be named 7-chloro-3-methyl-1-benzoxepine .

The Art of Construction: Synthetic Strategies for the this compound Core

The synthesis of the this compound scaffold has been an area of active research, leading to the development of a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclization reactions, cycloaddition reactions, and rearrangement reactions.

Ring-Closing Metathesis (RCM): A Powerful Tool for Seven-Membered Ring Formation

Ring-closing metathesis has emerged as a highly effective and versatile method for the construction of the oxepine ring.[1][5][6] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular coupling of two terminal alkenes to form a cyclic alkene.

Caption: General workflow for this compound synthesis via Ring-Closing Metathesis.

Experimental Protocol: Synthesis of a 1-Benzoxepine Derivative via RCM [7]

This protocol describes the synthesis of a 1-benzoxepine derivative starting from salicylaldehyde.

-

Synthesis of 2-Allyloxybenzaldehyde: To a solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Stir the mixture at room temperature for 12 hours. Filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford 2-allyloxybenzaldehyde.

-

Synthesis of 1-(2-Allyloxyphenyl)prop-2-en-1-ol: To a solution of 2-allyloxybenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

-

Ring-Closing Metathesis: To a solution of 1-(2-allyloxyphenyl)prop-2-en-1-ol (1.0 eq) in degassed dichloromethane, add Grubbs' second-generation catalyst (0.05 eq). Reflux the mixture under an argon atmosphere for 4 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 1-benzoxepine derivative.

-

Self-Validation: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the terminal alkene protons in the 1H NMR spectrum and the appearance of a new internal alkene signal are indicative of successful cyclization.

-

Ullmann Condensation: Forging the Ether Linkage

The Ullmann condensation is a classical and reliable method for the formation of diaryl ethers, a key step in the synthesis of certain this compound derivatives, particularly dibenzo[b,f]oxepines.[8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.

Experimental Protocol: Intramolecular Ullmann Condensation for Dibenzo[b,f]oxepine Synthesis [9]

This protocol outlines the synthesis of a dibenzo[b,f]oxepine via an intramolecular Ullmann reaction.

-

Synthesis of the Precursor: Synthesize the precursor molecule containing a phenolic hydroxyl group and an ortho-halogenated phenyl group connected by a suitable linker.

-

Intramolecular Cyclization: To a solution of the precursor (1.0 eq) in a high-boiling polar solvent such as DMF or NMP, add a copper(I) salt (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq). Heat the reaction mixture at a high temperature (typically 120-180 °C) for 12-24 hours under an inert atmosphere.

-

Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Self-Validation: Successful cyclization can be confirmed by the absence of the phenolic proton signal in the 1H NMR spectrum and by mass spectrometry, which will show the molecular ion peak corresponding to the cyclized product.

-

The Biological Significance of Benzoxepines: A Privileged Scaffold in Drug Discovery

The this compound core is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its unique structural and conformational properties have made it a valuable scaffold for the development of therapeutic agents targeting a wide range of diseases.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1] Some compounds act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and inducing apoptosis in cancer cells. Others have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[7][10]

Table 2: Selected this compound Derivatives with Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Bauhinoxepin J | Various | 0.5 - 5 | Microtubule destabilization | [11] |

| Compound 175 | Various | 1 - 10 | Topoisomerase I inhibition | [12] |

| This compound Analogues | MCF-7 (Breast) | 0.01 - 0.1 | Estrogen Receptor Modulation | [7] |

Neuroprotective and CNS Activity

The this compound scaffold has also proven to be a promising framework for the development of agents targeting the central nervous system (CNS).[13][14][15] Certain derivatives have shown neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, potentially by modulating neurotransmitter systems or inhibiting inflammatory pathways in the brain.[16] Additionally, some benzoxepines exhibit antipsychotic or anxiolytic properties.

Structure-Activity Relationship (SAR) Insights:

The biological activity of this compound derivatives is highly dependent on the substitution pattern on both the benzene and oxepine rings.

-

Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring can significantly influence potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to the target protein.

-

Substitution on the Oxepine Ring: Modifications to the seven-membered ring can impact the conformational preferences of the molecule, which in turn affects its ability to fit into a binding pocket. The introduction of chiral centers on the oxepine ring can lead to stereoisomers with different biological activities.

A deeper understanding of these structure-activity relationships, often aided by computational modeling and quantitative structure-activity relationship (QSAR) studies, is crucial for the rational design of new and improved this compound-based therapeutic agents.[9][17][18][19]

Conclusion: A Scaffold of Enduring Promise

The this compound core continues to captivate the attention of medicinal chemists and drug discovery scientists. Its unique combination of structural rigidity and conformational flexibility, coupled with its amenability to synthetic modification, makes it a truly privileged scaffold. The diverse range of biological activities exhibited by this compound derivatives underscores the vast therapeutic potential that remains to be unlocked. As our understanding of disease biology deepens and our synthetic capabilities expand, the this compound core is poised to play an increasingly significant role in the development of the next generation of innovative medicines. This guide provides a solid foundation for researchers to build upon, encouraging further exploration and innovation in this exciting field.

References

-

Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. Retrieved from [Link]

- Kotha, S., & Mehta, G. (2018). Synthesis of this compound Derivatives via Two‐Fold Tandem Metathesis. ChemistrySelect, 3(32), 9238-9242.

- Gautam, S. K., Mishra, P., Gupta, B. K., Awasthi, A. K., & Tandon, V. K. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: this compound and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology, 2(7), 1-23.

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

-

Wikipedia. (2023). Hantzsch–Widman nomenclature. Retrieved from [Link]

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

- Cho, S. J., et al. (2010). Synthesis and biological evaluation of novel benz[b]oxepine derivatives as potent cytotoxic agents and Topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 253-256.

- Sarankar, S. K., Tomar, K., Bajaj, J., & Mehta, P. (2010). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. International Journal of Advances in Pharmaceutical Sciences, 1(4), 309-318.

-

Dr. Shyama Prasad Mukherjee University. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Retrieved from [Link]

- Kamei, K., Maeda, N., Nomura, K., Shibata, M., Katsuragi-Ogino, R., Koyama, M., ... & Tatsuoka, T. (2006). Synthesis, SAR studies, and evaluation of 1, 4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & medicinal chemistry, 14(6), 1978-1992.

- Kraus, G. A., & Jeon, I. (2009). A concise total synthesis of bauhinoxepin J. Tetrahedron Letters, 50(48), 6671-6672.

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

- Kubinyi, H. (2015). Comparative (Q) SAR analysis of benzodiazepine derivatives with different biological activity.

- Moucheron, C., Kirsch-De Mesmaeker, A., & Kelly, J. M. (2021). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Scientific Research Publishing.

- (This reference is intentionally left blank for future additions)

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Li, J., Zhang, Y., Wang, Y., Li, Y., Zhang, L., & Li, J. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke.

- (This reference is intentionally left blank for future additions)

- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.

- Grandclaudon, P., & Bertounesque, E. (2004). A short and efficient synthesis of aristoyagonine. Tetrahedron letters, 45(42), 7891-7893.

- Kotha, S., & Meshram, M. (2010). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 8(11), 2533-2536.

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Retrieved from [Link]

- Largeron, M., D'auria, M., & Fleury, M. B. (2015). Regiospecific synthesis of neuroprotective 1, 4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(12), 3749-3756.

- Singh, P., & Kaur, M. (2018). A Brief Overview on Chemistry and Biology of this compound.

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

- (This reference is intentionally left blank for future additions)

- Almeida, L. M., et al. (2000). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. European journal of pharmacology, 406(2), 159-170.

Sources

- 1. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 3. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijsrmst.com [ijsrmst.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 19. researchgate.net [researchgate.net]

The 1-Benzoxepine Scaffold: Structural Dynamics, Synthesis, and Pharmacological Potential

The following technical guide details the physical and chemical properties of the 1-benzoxepine scaffold. This analysis is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's unique structural dynamics, synthetic challenges, and pharmacological utility.

Introduction: The Stability Paradox

1-Benzoxepine (

For the drug discovery scientist, this presents a dichotomy:

-

The Parent (1-Benzoxepine): A transient, reactive intermediate useful for theoretical studies of homoaromaticity and valence tautomerism.

-

The Derivatives (2,3,4,5-Tetrahydro-1-benzoxepine): Stable, "privileged structures" in medicinal chemistry, serving as cores for estrogen receptor modulators, anti-allergic agents, and antidepressants.

This guide dissects the physics of the parent molecule while providing actionable chemistry for the stable drug scaffolds.

Structural Dynamics & Valence Tautomerism

The defining physical property of the 1-benzoxepine system is its valence tautomerism with 1,6-oxido[10]annulene .

The Equilibrium Mechanism

The fully unsaturated system does not exist as a static bicyclic ether. It fluctuates between the open 1-benzoxepine form and the bridged 1,6-oxido[10]annulene form.

-

1,6-Oxido[10]annulene: This valence tautomer is the stable partner. It exhibits "homoaromatic" character, obeying Hückel's rule (

, where -

1-Benzoxepine: This tautomer is anti-aromatic regarding the heterocyclic ring (8

-electrons if the fusion bond is counted, or simply lacking the stabilization of the annulene). It acts as a reactive polyene.

Under acidic or thermal conditions, the equilibrium collapses irreversibly to 1-naphthol .

Visualization: The Tautomeric Cascade

The following diagram illustrates the relationship between the stable bridged annulene, the transient benzoxepine, and the terminal naphthol product.

Figure 1: Valence tautomerism and irreversible rearrangement pathway of the 1-benzoxepine system.

Physical and Computed Properties

Due to the instability of the parent 1-benzoxepine, experimental data often refers to the 1,6-oxido[10]annulene tautomer or stable tetrahydro- derivatives.

Table 1: Comparative Properties of the Scaffold Variants

| Property | 1-Benzoxepine (Parent) | 1,6-Oxido[10]annulene | 2,3,4,5-Tetrahydro-1-benzoxepine |

| Stability | Highly Unstable ( | Stable Solid | Stable Liquid/Solid |

| Aromaticity | Anti-aromatic / Non-aromatic | Homoaromatic (10 | Benzene ring only |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 148.20 g/mol |

| LogP (Calc) | ~2.8 | ~2.5 | ~2.9 |

| TPSA | 13.1 | 13.1 | 9.2 |

| Key Reactivity | Rearrangement to Naphthol | Electrophilic Substitution | Ether/Arene functionalization |

Synthetic Methodologies

A. Synthesis of the Parent System (Theoretical Route)

The synthesis of the fully unsaturated parent typically proceeds via the Vogel Route , targeting the 1,6-oxido[10]annulene tautomer first.

-

Precursor: 1,4,5,8-Tetrahydronaphthalene.

-

Epoxidation: Formation of the epoxide at the central double bond.

-

Bromination/Dehydrobromination: Sequential introduction of double bonds to generate the 10-

system.

B. Synthesis of Pharmacological Scaffolds (Tetrahydro-1-benzoxepines)

For drug development, the 2,3,4,5-tetrahydro-1-benzoxepine is the relevant target.[1] A robust, self-validating method involves the Corey-Chaykovsky Cyclization of phenolic ketones.

Reaction Logic

This method utilizes a sulfur ylide to attack a ketone, forming an epoxide intermediate which undergoes intramolecular nucleophilic attack by the phenoxide oxygen. This "one-pot" cascade constructs the seven-membered ring efficiently.

Figure 2: Synthesis of the tetrahydro-1-benzoxepine scaffold via sulfur ylide mediated cyclization.

Experimental Protocol: Synthesis of 3-Hydroxy-2,3,4,5-tetrahydro-1-benzoxepine

Objective: To synthesize a stable this compound core from 2-hydroxyacetophenone derivatives. Scope: Validated for gram-scale preparation in medicinal chemistry optimization.

Materials

-

Substrate: 2-(2-Hydroxyphenyl)ethyl ketone (1.0 equiv)

-

Reagent: Trimethylsulfoxonium iodide (1.2 equiv)

-

Base: Sodium hydride (NaH), 60% dispersion in oil (1.5 equiv)

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology

-

Ylide Generation (Inert Atmosphere Required):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO (10 mL/g substrate).

-

Add NaH (1.5 eq) portion-wise at room temperature. Caution: Hydrogen gas evolution.

-

Stir for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases (formation of dimethyloxosulfonium methylide).

-

-

Substrate Addition:

-

Dissolve the 2-(2-hydroxyphenyl)ethyl ketone in a minimum volume of anhydrous DMSO.

-

Add this solution dropwise to the ylide mixture over 15 minutes.

-

Mechanistic Note: The phenoxide forms immediately, followed by nucleophilic attack of the ylide on the ketone.

-

-

Reaction & Workup:

-

Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). Look for the disappearance of the ketone spot.

-

Quench: Pour the reaction mixture slowly into ice-cold water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (to remove DMSO) and brine. Dry over anhydrous

.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Pharmacological Relevance

While the parent 1-benzoxepine is a chemical curiosity, its hydrogenated derivatives are critical pharmacophores.

-

Selective Estrogen Receptor Modulators (SERMs):

-

Derivatives of 1-benzoxepine (specifically the 2-phenyl-tetrahydro-1-benzoxepine motif) mimic the triarylethylene scaffold of Tamoxifen but with a rigidified seven-membered ring, improving binding selectivity.

-

-

Anti-Implantation Agents:

-

Substituted 2,3,4,5-tetrahydro-1-benzoxepines have shown efficacy in preventing implantation in rodent models, acting via non-hormonal pathways.

-

-

Anti-Allergic Activity:

-

Certain oxepine-fused tricyclic systems (related to doxepin, but specifically 1-benzoxepine derivatives) exhibit potent H1-antihistamine activity.

-

References

-

Vogel, E., Klug, W., & Breuer, A. (1974). 1,6-Oxido[10]annulene and 1-Benzoxepin.[2] Organic Syntheses. Link

-

Bravo, P., et al. (1973). Novel synthesis of 3-hydroxy-2,3,4,5-tetrahydro-1-benzo-oxepins by cyclization of 2-(o-hydroxyphenyl)alkyl ketones with dimethyloxosulphonium methylide. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Ugwu, D. I., et al. (2021).[3] Chemotherapeutic Importance of Oxepines. International Journal of Chemical Sciences. Link

-

PubChem. 1-Benzoxepine Compound Summary. National Library of Medicine. Link

Sources

Theoretical Studies on Benzoxepine Ring Conformation: A Computational & Structural Guide

Executive Summary

The benzoxepine ring system—specifically the 2,3,4,5-tetrahydro-1-benzoxepine scaffold—represents a critical pharmacophore in medicinal chemistry, serving as the core for various estrogen receptor modulators, antidepressants, and antitumor agents. Unlike six-membered rings which lock readily into stable chair conformations, seven-membered benzoxepines exhibit a complex conformational landscape characterized by low-energy barriers between Chair (C) , Boat (B) , and Twist-Boat (TB) forms.

This technical guide provides a rigorous theoretical framework for analyzing these conformations. It moves beyond standard protocols, advocating for dispersion-corrected Density Functional Theory (DFT) to accurately model the subtle intramolecular forces that dictate population ratios.

The Conformational Landscape

The fusion of a rigid benzene ring to a flexible seven-membered oxepane ring creates a unique steric environment. The benzene ring imposes a planar constraint on two carbons of the seven-membered ring, significantly altering the pseudorotation itinerary compared to cycloheptane.

Core Conformers

For 2,3,4,5-tetrahydro-1-benzoxepine , two dominant conformers exist as local minima:

-

The Chair (C): Generally the global minimum. It maximizes staggering of methylene protons and minimizes transannular strain.

-

The Twist-Boat (TB): A local minimum often 2–5 kcal/mol higher in energy than the chair.[1] It becomes relevant when bulky substituents at positions C2 or C5 create 1,3-diaxial-like repulsions in the Chair form, shifting the equilibrium.

The Pseudorotation Pathway

Interconversion between these forms does not occur through a single step but via a pseudorotation pathway involving high-energy Transition States (TS), typically Half-Chair or Boat forms.

Computational Methodologies (The "How-To")

To accurately predict the preferred conformation of a substituted this compound, a standard B3LYP/6-31G* approach is often insufficient due to its inability to capture long-range dispersion interactions (London dispersion) which stabilize folded conformers.

Recommended Protocol: The following workflow integrates conformational sampling with high-level DFT verification.

Phase 1: Conformational Search (The Filter)

-

Objective: Identify all possible local minima without high computational cost.

-

Method: Monte Carlo (MC) or Molecular Dynamics (MD) sampling.[2]

-

Force Field: MMFF94x or OPLS4.[2]

-

Criteria: Save all conformers within a 10 kcal/mol window of the global minimum.

Phase 2: Geometry Optimization (The Refinement)

-

Objective: Accurate geometry and energy calculation.

-

Theory Level: wB97X-D or M06-2X / def2-TZVP .

-

Why? The "D" denotes dispersion corrections, essential for accurate ring-pucker energies.

-

-

Solvation: IEF-PCM or SMD models (Solvation Model based on Density) using the target solvent (e.g., Chloroform for NMR comparison, Water for biological relevance).

Phase 3: Vibrational Analysis (The Validation)

-

Objective: Confirm stationary points.

-

Requirement: Real minima must have zero imaginary frequencies . Transition states must have exactly one imaginary frequency corresponding to the ring-flip vector.

Energetics and Barriers[3][4]

The relative stability of this compound conformers is governed by the interplay of torsional strain (Pitzer strain) and transannular interactions.

Table 1: Representative Relative Energies (ΔG)

Values are approximate based on high-level DFT studies of homologous benzocycloheptene/oxepane systems.

| Conformer | Relative Energy (kcal/mol) | Population at 298K (%) | Structural Characteristics |

| Chair (C) | 0.00 | > 95% | Staggered C-H bonds; minimal steric clash. |

| Twist-Boat (TB) | +2.5 – 4.5 | < 5% | Relieves some eclipsing found in pure Boat; higher entropy. |

| Boat (B) | +5.5 – 7.0 | ~0% | High energy due to eclipsing and flagpole interactions. |

| Transition State | +9.0 – 11.0 | Transient | Half-Chair geometry; barrier to inversion. |

Key Insight: While the Chair is dominant in the unsubstituted ring, placing a substituent (e.g., Methyl, Phenyl) at the C2 position can destabilize the Chair if the substituent is forced into a pseudo-axial position. This can lower the

Bridging Theory and Experiment: NMR Validation

Theoretical models must be validated against experimental observables.[2] For benzoxepines, Vicinal Proton-Proton Coupling Constants (

The Generalized Karplus Equation

To validate your DFT structure, calculate the theoretical coupling constants using the GIAO (Gauge-Including Atomic Orbital) method or apply the generalized Karplus equation to the geometric dihedrals:

[3][4]Where

Protocol for Validation

-

Extract Dihedrals: Measure the H-C-C-H torsion angles from your optimized DFT Chair and Twist-Boat structures.

-

Calculate

: Apply the Altona-Haasnoot modification of the Karplus equation (which accounts for the electronegativity of the oxygen atom in the ring). -

Compare:

-

Chair: Typically shows distinct large (

Hz) and small ( -

Twist-Boat: Shows averaged couplings due to rapid exchange or intermediate dihedral angles (often 4-8 Hz range).

-

If experimental NMR shows sharp, distinct multiplets, the ring is locked in a Chair. If signals are broadened or averaged, dynamic equilibrium is present.

References

-

Conformational Analysis of Seven-Membered Rings

-

This compound in Drug Design

-

Title: Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors.[5]

-

Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2][5]

-

URL:[Link]

- Relevance: Demonstrates the biological necessity of controlling the this compound scaffold geometry for receptor binding.

-

-

NMR Validation Methods

-

Synthetic & Structural Context

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Benzoxepine Isomers – Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

Benzoxepines—bicyclic scaffolds fusing a benzene ring with a seven-membered oxygenated heterocycle (oxepine)—represent a privileged class in medicinal chemistry.[1] Unlike their nitrogenous counterparts (benzodiazepines), benzoxepines offer unique lipophilic profiles and hydrogen-bond acceptor vectors crucial for targeting estrogen receptors (ER), dopamine transporters, and voltage-gated ion channels.

This guide provides a rigorous technical analysis of the three primary benzoxepine isomers (1-, 2-, and 3-benzoxepine). It dissects their structural divergence, conformational mobility, and synthetic accessibility, culminating in a validated experimental protocol for generating the tetrahydro-1-benzoxepine core.

Part 1: Structural Classification & Isomerism

The position of the oxygen atom relative to the fused benzo- ring defines the isomer. This positional variance dictates electronic distribution, metabolic stability, and synthetic strategy.

The Three Core Isomers

| Isomer | IUPAC Nomenclature | Structural Characteristic | Key Stability Note |

| 1-Benzoxepine | 1-benzoxepin | Oxygen adjacent to the fusion bond (Position 1). | Fully unsaturated form is anti-aromatic (8 |

| 2-Benzoxepine | 2-benzoxepin | Oxygen separated from fusion by one carbon. | Rare. Synthetically challenging due to lack of benzylic stabilization for the oxygen lone pair. |

| 3-Benzoxepine | 3-benzoxepin | Oxygen separated from fusion by two carbons. | Fully unsaturated form is stable (unlike 1-isomer) and isolable. Found in natural products like Perilloxin. |

Visualization of Isomeric Connectivity

The following diagram illustrates the connectivity logic and numbering priority for the three isomers.

Figure 1: Structural classification of this compound isomers highlighting key electronic features derived from oxygen placement.

Part 2: Conformational Dynamics

The seven-membered oxepine ring introduces significant conformational flexibility compared to six-membered pyrans. This "floppiness" is a double-edged sword in drug design: it allows induced fit binding but imposes an entropic penalty.

The Chair-Twist Continuum

Unlike cyclohexane (rigid chair), the tetrahydro-1-benzoxepine ring exists in a dynamic equilibrium between a distorted chair and a twist-boat conformation.

-

C2-Substitution Effect: Substituents at C2 (alpha to oxygen) prefer an equatorial orientation in the chair-like conformer to minimize 1,3-diaxial interactions, though the "anomeric effect" is less pronounced here than in sugars.

-

Inversion Barrier: The energy barrier for ring inversion is approximately 8–10 kcal/mol, allowing rapid interconversion at physiological temperatures unless sterically locked by bulky substituents (e.g., tert-butyl or phenyl groups).

Part 3: Synthetic Methodologies

Synthesis is dictated by the isomer target. 1-Benzoxepines are accessible via cyclization of phenol derivatives, while 3-benzoxepines often require ring expansion or dual-aldehyde condensation.

Strategy A: Intramolecular Williamson Ether Synthesis (1-Benzoxepines)

-

Mechanism: SN2 attack of a phenoxide on a tethered alkyl halide.

-

Utility: Best for generating the saturated 2,3,4,5-tetrahydro-1-benzoxepine core.

-

Critical Control: High dilution is rarely needed due to the favorable entropy of forming 7-membered rings compared to medium (8-11) rings, but intermolecular polymerization remains a risk if concentration >0.1 M.

Strategy B: Ring-Closing Metathesis (RCM)

-

Mechanism: Ru-catalyzed olefin metathesis of dienes.

-

Utility: Highly versatile for functionalized 2- or 3-benzoxepines.

-

Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of oxygenated functionalities.

Synthetic Workflow Diagram (RCM Approach)

Figure 2: General workflow for constructing the this compound ring via Ring-Closing Metathesis (RCM).

Part 4: Experimental Protocol

Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine

This protocol validates the synthesis of the core 1-isomer scaffold using a robust intramolecular cyclization strategy. This method avoids the high cost of Ru-catalysts used in RCM.

Target Molecule: 2,3,4,5-Tetrahydro-1-benzoxepine Reaction Type: Intramolecular Nucleophilic Substitution (Williamson Ether Type)

4.1 Reagents & Materials

-

Substrate: 4-(2-Hydroxyphenyl)butyl 4-methylbenzenesulfonate (prepared from 4-(2-hydroxyphenyl)butanol).

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (Anhydrous) or THF.

-

Atmosphere: Nitrogen (

) or Argon.

4.2 Step-by-Step Methodology

-

Preparation of Active Nucleophile:

-

Charge a flame-dried 500 mL round-bottom flask with Sodium Hydride (60% dispersion in oil, 1.2 eq) .

-

Wash NaH with dry hexane (3x) to remove mineral oil if downstream purification is sensitive to aliphatics.

-

Suspend NaH in anhydrous THF (0.1 M relative to substrate) .

-

Cool to 0°C in an ice bath.

-

-

Substrate Addition:

-

Dissolve 4-(2-hydroxyphenyl)butyl tosylate (1.0 eq) in minimal anhydrous THF.

-

Add the substrate solution dropwise to the NaH suspension over 30 minutes. Causality: Slow addition prevents exotherm spikes and controls hydrogen gas evolution.

-

-

Cyclization:

-

Allow the mixture to warm to room temperature (25°C).

-

Reflux the mixture at 66°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting tosylate (

) should disappear, and a less polar product (

-

-

Workup:

-

Quench carefully with saturated

solution at 0°C. -

Extract with Diethyl Ether (

, 3x). -

Wash combined organics with water (2x) and brine (1x) to remove DMF/THF residues.

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude yellow oil via flash column chromatography (Silica Gel 60).

-

Eluent: 0%

5% EtOAc in Hexanes. Note: The product is highly lipophilic.

-

4.3 Validation Data

-

Yield: Expect 75–85%.

-

1H NMR (400 MHz, CDCl3):

7.15 (m, 4H, Ar-H), 4.05 (t, 2H, -

Interpretation: The triplet at 4.05 ppm confirms the ether linkage formation (

adjacent to Oxygen).

Part 5: Pharmacological Applications[1][4][5]

The this compound scaffold is not merely a spacer; it actively participates in receptor binding.

| Therapeutic Area | Mechanism of Action | Isomer Relevance |

| Oncology | SERMs (Selective Estrogen Receptor Modulators): Benzoxepines mimic the steroid A/B ring system. | 1-Benzoxepine: Used in analogs of Tamoxifen (e.g., Centchroman derivatives) to restrict conformational rotation and improve ER subtype selectivity. |

| CNS Disorders | Dopamine/Serotonin Reuptake Inhibition: Rigid analogs of fluoxetine. | 1-Benzoxepine: The rigid 7-membered ring restricts the phenyl ring orientation, enhancing selectivity for 5-HT vs. NE transporters. |

| Cardiovascular | Potassium Channel Openers: Vasorelaxation. | 3-Benzoxepine: Derivatives have shown activity in modulating |

References

-

Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin. PrepChem. Available at: [Link]

-

Synthesis of this compound Derivatives via Two‐Fold Tandem Metathesis. ResearchGate. Available at: [Link]

-

Chemotherapeutic Importance of Oxepines. International Journal of Chemical Sciences. Available at: [Link]

-

Ring-closing metathesis. Wikipedia. Available at: [Link]

Sources

Technical Guide: Naturally Occurring Dibenzoxepine Products

Scaffold Analysis, Isolation Protocols, and Pharmacological Potential

Executive Summary

The dibenzo[b,f]oxepine scaffold represents a rare but pharmacologically potent structural motif in natural product chemistry. Unlike their nitrogen-containing counterparts (dibenzodiazepines) which are ubiquitous in synthetic psychiatry (e.g., clozapine), naturally occurring dibenzoxepines are scarce, primarily isolated from the Bauhinia genus (Fabaceae) and select fungal strains. This guide analyzes the chemical architecture, validated isolation workflows, and cytotoxic mechanisms of these compounds, specifically focusing on Pacharin and Bauhiniastatins 1–4 .

Structural Classification & Natural Sources[1]

The core structure of naturally occurring dibenzoxepines consists of two benzene rings fused to a central seven-membered oxygen-containing ring. They are distinct from depsidones (which contain an ester linkage) and are characterized by a rigid tricyclic system that often exhibits atropisomerism.

Key Natural Products

| Compound Name | Source Species | Key Structural Feature | Primary Bioactivity |

| Pacharin | Bauhinia racemosa, B. purpurea | 1,7-dihydroxy-3-methoxy-2-methyl | Cytotoxic, Larvicidal |

| Bauhiniastatin 1 | Bauhinia purpurea | 2,3-dimethoxy substitution | P388 Leukemia inhibition |

| Bauhiniastatin 4 | Bauhinia purpurea | C-3 Hydroxyl group (Demethylpacharin) | Antioxidant, Cytotoxic |

| Bauhinoxepin J | Bauhinia purpurea | Complex tricyclic arrangement | Antimycobacterial |

Scientific Insight: The presence of the oxepine ring imposes a non-planar "butterfly" conformation. This conformational flexibility is critical for binding affinity to tubulin and other protein targets, mimicking the cis-stilbene geometry found in combretastatins.

Biosynthetic Origins & Synthetic Strategies[2]

Understanding the origin of the dibenzoxepine skeleton is crucial for biomimetic synthesis. In plants, these compounds likely arise from the oxidative coupling of phenolic precursors or ring-expansion of xanthene derivatives.

Proposed Biosynthetic Pathway

The pathway is hypothesized to diverge from the shikimate pathway, involving the coupling of phenylpropanoid units followed by oxidative ring closure.

Figure 1: Proposed biosynthetic logic flow from phenylpropanoid precursors to the dibenz[b,f]oxepine scaffold, highlighting the critical ring-expansion step.

Pharmacological Profiles & Mechanism of Action

The primary interest in Bauhinia dibenzoxepines lies in their oncology applications. They function as antineoplastic agents with a mechanism distinct from typical alkylating agents.

Cytotoxicity Data (IC50 Values)

The following data aggregates potency across multiple cell lines.

| Compound | Cell Line | Tissue Type | IC50 / GI50 (µg/mL) | Mechanistic Note |

| Bauhiniastatin 1 | P388 | Leukemia | 2.4 | High potency; likely tubulin interaction |

| Bauhiniastatin 2 | BXPC-3 | Pancreas | 15.2 | Moderate activity |

| Bauhiniastatin 3 | MCF-7 | Breast | 18.5 | Estrogen receptor independent |

| Pacharin | A. aegypti | Larvae | 78.9 (LC50) | Specific insecticidal toxicity |

Structure-Activity Relationship (SAR):

-

C-3 Substitution: The presence of a hydroxyl group at C-3 (Bauhiniastatin 4) significantly enhances antioxidant activity compared to the methoxy analog (Pacharin).[1]

-

Ring Conformation: The Z-stilbene-like geometry is essential for cytotoxicity, suggesting these molecules may bind to the colchicine site on tubulin, inhibiting microtubule polymerization.

Technical Workflow: Isolation & Characterization[8][10]

For researchers attempting to isolate these compounds, a standard phytochemical workflow must be modified to account for the lipophilicity and stability of the oxepine ring.

Protocol: Isolation of Pacharin from Bauhinia Roots[9][10][11][12]

Reagents Required: Methanol (MeOH), n-Hexane, Dichloromethane (DCM), Ethyl Ether (Et2O), Silica Gel (60–120 mesh).

Step-by-Step Methodology:

-

Extraction: Macerate 1.0 kg of air-dried, powdered Bauhinia roots in 70% MeOH at room temperature for 72 hours. Filter and concentrate under reduced pressure (Rotavap) to obtain the crude methanolic extract.[2]

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with:

-

n-Hexane (removes lipids/waxes).

-

Dichloromethane (removes chlorophyll/terpenes).

-

Ethyl Ether (Target Fraction).[3]

-

-

Chromatography: Subject the Ethyl Ether fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Start with n-Hexane:EtOAc (90:10) and increase polarity to (60:40).

-

-

Purification: Collect fractions. Pacharin typically elutes in the mid-polarity range. Purify further using preparative TLC or HPLC (C18 column, MeOH:H2O gradient).

Visualization of Isolation Logic

Figure 2: Fractionation logic emphasizing the critical Ethyl Ether partitioning step for isolating dibenzoxepines.

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated product, the following spectral markers must be confirmed. If these signals are absent, the isolation has failed or the ring has degraded.

-

1H NMR Diagnostic Signals (CDCl3, 500 MHz):

-

Look for the oxepine ring protons. In Pacharin, the C-methyl group appears as a sharp singlet around δ 2.20 .

-

Aromatic protons typically appear in the δ 6.5–7.5 range.

-

Methoxy signal (if present) at δ 3.8–3.9 .

-

-

13C NMR:

-

The oxepine oxygen-bearing carbons appear downfield (approx δ 150–160 ).

-

-

Mass Spectrometry:

-

HRMS (ESI+) should show [M+H]+ or [M+Na]+ peaks consistent with the molecular formula (e.g., Pacharin C16H14O4).

-

References

-

Pettit, G. R., et al. (2006). "Antineoplastic Agents.[1][4] 551. Isolation and Structures of Bauhiniastatins 1-4 from Bauhinia purpurea."[4] Journal of Natural Products.

-

Anjaneyulu, A. S. R., et al. (1984). "Pacharin: A new dibenzo(2,3-6,7)oxepin derivative from Bauhinia racemosa Lamk."[5] Tetrahedron.

-

Kittakoop, P., et al. (2007). "Bioactive Compounds from Bauhinia purpurea Possessing Antimalarial, Antimycobacterial, Antifungal, Anti-inflammatory, and Cytotoxic Activities.

-

Mandal, B., et al. (2022). "An Updated Review on Biologically Promising Natural Oxepines."[6] Chemistry & Biodiversity.[6][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arcjournals.org [arcjournals.org]

- 3. Larvicidal activity against Aedes aegypti of pacharin from Bauhinia acuruana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antineoplastic agents. 551. Isolation and structures of bauhiniastatins 1-4 from Bauhinia purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Updated Review on Biologically Promising Natural Oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Benzoxepines: Structural Architecture, Biosynthetic Logic, and Pharmacological Frontiers

[1]

Executive Summary

The benzoxepine skeleton—a benzene ring fused to a seven-membered oxygen-containing heterocycle—represents a privileged yet under-explored scaffold in fungal secondary metabolism. Unlike the ubiquitous coumarins or benzofurans, benzoxepines arise from complex oxidative ring-expansion events that impart unique thermodynamic and steric properties. This technical guide synthesizes the current state of knowledge regarding fungal benzoxepines, focusing on the heterocornols , alternarias , and pterulones . It details the biosynthetic machinery required to forge the seven-membered ether, the synthetic strategies to access this ring system (specifically Ring-Closing Metathesis), and the structure-activity relationships (SAR) driving their development as anti-inflammatory and antimicrobial agents.

Structural Diversity and Classification

The fungal this compound class is defined by the position of the oxygen atom within the seven-membered ring relative to the fused benzene ring. The two primary subclasses observed in fungal metabolites are 1-benzoxepines (benzo[b]oxepines) and 3-benzoxepines (benzo[c]oxepines).

Key Metabolite Classes[2][3]

| Compound Class | Fungal Source | Skeleton Type | Key Structural Features | Primary Bioactivity |

| Heterocornols (C, D) | Pestalotiopsis heterocornis | Benzo[c]oxepine | 3-benzoxepine core; polyketide origin; chiral centers at C-3/C-1'.[1] | Cytotoxic (IC₅₀ 15–100 µM); Antifungal.[1] |

| Alternaria G | Alternaria sp.[2] | This compound Dimer | Unprecedented 6/7–7/6 tetracyclic scaffold; dimeric fusion.[2] | Anti-inflammatory (NO inhibition). |

| Pterulone | Pterula sp. | 1-Benzoxepine | Chlorinated derivative; highly substituted aromatic ring. | NADH:ubiquinone oxidoreductase inhibitor.[3] |

| Xylarinol B | Xylaria sp. | Benzo[c]oxepine | Structurally related to heterocornols; often co-isolated. | Antifungal.[2][4][1][3][5] |

Technical Insight: The seven-membered oxepine ring introduces significant conformational flexibility compared to six-membered analogs (chromanes). This flexibility allows the molecule to adopt "boat" or "twist-chair" conformations that can dynamically fit into enzyme active sites, a feature critical for the potency of pterulone against respiratory chain enzymes.

Biosynthetic Logic: The Oxidative Expansion

The formation of the seven-membered this compound ring is rarely a direct cyclization of a linear precursor. Instead, it typically involves the oxidative ring expansion of a pre-formed aromatic or quinone precursor, catalyzed by Flavin-dependent monooxygenases or Cytochrome P450 enzymes.

Mechanism: The P450-Mediated Expansion

In the biosynthesis of related oxepinamides and proposed pathways for benzoxepines, the logic follows a "polyketide assembly

-

Assembly: A Highly Reducing Polyketide Synthase (HR-PKS) assembles a polyketide chain, which cyclizes to form a benzenoid or quinone intermediate (e.g., an anthraquinone or naphthoquinone derivative).

-

Epoxidation: A dedicated monooxygenase epoxidizes a specific bond within the aromatic system.

-

Expansion: A concerted rearrangement (often involving a valence tautomerization or NIH shift-like mechanism) expands the ring by inserting an oxygen atom or rearranging the carbon skeleton to accommodate the ether linkage.

Figure 1: Proposed biosynthetic logic for fungal benzoxepines, highlighting the critical oxidative ring-expansion step mediated by P450 enzymes.

Isolation and Characterization Workflow

Isolating benzoxepines requires handling the potential instability of the seven-membered ether linkage, which can be acid-sensitive. The following protocol is a self-validating workflow designed for endophytic fungi (e.g., Pestalotiopsis or Alternaria).

Step-by-Step Protocol

-

Fermentation:

-

Inoculate fungal strain (e.g., Alternaria sp.) onto solid rice medium (100 g rice / 110 mL H₂O).

-

Incubate at 25°C for 28 days under static conditions. Why: Solid state fermentation often triggers silent gene clusters better than liquid broth for polyketides.

-

-

Extraction:

-

Macerate rice culture with EtOAc (3 x 500 mL).

-

Sonicate for 20 mins to disrupt cell walls.

-

Concentrate in vacuo at <40°C to prevent thermal degradation of the oxepine ring.

-

-

Fractionation (The "Quick-Screen" Method):

-

Partition crude extract between 90% MeOH/H₂O and Hexanes (to remove lipids).

-

Subject the MeOH fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

-

Elute with a gradient of CH₂Cl₂/MeOH.[6]

-

-

Purification & Validation:

-

HPLC: Use a phenyl-hexyl column (more selective for aromatic fused systems) rather than standard C18.

-

Mobile Phase: MeCN/H₂O + 0.1% Formic Acid.

-

Detection: UV at 210, 254, and 300 nm (benzoxepines have distinct UV absorption due to conjugation).

-

-

Structure Elucidation (Critical Checkpoints):

-

¹H NMR: Look for oxymethylene protons (

) in the -

HMBC: Verify the connection between the aromatic ring carbons and the oxepine ether oxygen.

-

X-ray Crystallography: Essential for determining the absolute configuration of chiral centers (e.g., C-3 in Heterocornols), as NMR alone is often insufficient for flexible rings.

-

Figure 2: Isolation workflow emphasizing gentle extraction conditions to preserve the this compound core.

Synthetic Approaches: Accessing the Skeleton

Total synthesis is required to verify the absolute configuration and provide material for extensive bioassays. The most robust method for constructing the benzo[c]oxepine skeleton of heterocornols is Ring-Closing Metathesis (RCM) .

The Heterocornol Strategy[8]

-

Precursor Synthesis: Start with 2,6-dihydroxybenzoic acid.[1][7]

-

Side Chain Installation: Use Suzuki-Miyaura cross-coupling to install the necessary alkene side chains at the ortho positions.

-

Chirality Introduction: Apply Katsuki-Sharpless asymmetric epoxidation to establish the stereocenters on the side chains before ring closure.

-

Ring Closure (Key Step):

-

Final Deprotection: Acidic removal of protecting groups yields the natural product.

Why this matters: This modular approach allows for the synthesis of analogues (e.g., ent-heterocornols) to test the specific role of chirality in biological activity.

Pharmacological Potential

The this compound scaffold is not merely a structural curiosity; it exhibits specific interactions with biological targets.

Structure-Activity Relationships (SAR)

-

Pterulone & Respiration: Pterulone inhibits the mitochondrial NADH:ubiquinone oxidoreductase (Complex I). The chlorine substituent on the aromatic ring and the specific geometry of the oxepine ring are critical for binding to the ubiquinone binding pocket.

-

Alternaria G & Inflammation: The dimeric nature of Alternaria G allows it to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages. The monomeric form (Alternaria H) is significantly less active, suggesting a bivalent binding mode or a requirement for the larger surface area of the dimer.

-

Heterocornols & Cytotoxicity: The presence of the pent-4-ene-2,3-diol fragment is essential for antifungal activity.[1] Synthetic derivatives lacking this side chain show reduced potency, indicating the this compound core acts as a scaffold presenting this pharmacophore.

References

-

Total Synthesis of Periconianone A. Journal of the American Chemical Society. [Link][6]

-

Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. International Journal of Molecular Sciences. [Link][7]

-

Alternarias G and H: this compound Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. Journal of Natural Products. [Link]

-

Oxepin Formation in Fungi Implies Specific and Stereoselective Ring Expansion. Biochemistry. [Link]

-

Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules. [Link][4]

Sources

- 1. Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternarias G and H: this compound Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrmst.com [ijsrmst.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Calculations of Benzoxepine Derivatives: A Technical Guide for Drug Discovery

Preamble: The Convergence of Computational Chemistry and Medicinal Innovation

In the landscape of modern drug discovery, the benzoxepine scaffold represents a privileged heterocyclic system, underpinning a diverse array of molecules with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The rational design and optimization of novel this compound-based therapeutic agents necessitate a profound understanding of their three-dimensional structure, electronic properties, and reactivity. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing a molecular-level lens through which we can predict and interpret the behavior of these complex systems. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principles and practical applications of quantum chemical calculations, specifically tailored to the study of this compound derivatives. We will delve into the causality behind computational choices, providing not just a methodology, but a framework for strategic inquiry in the quest for novel therapeutics.

The this compound Moiety: A Scaffold of Therapeutic Promise

Benzoxepines are bicyclic heterocyclic compounds characterized by a benzene ring fused to a seven-membered oxepine ring. This unique structural motif imparts a non-planar, conformationally flexible geometry that is conducive to potent and selective interactions with a variety of biological targets. The rich chemical space offered by substituted this compound derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making them a fertile ground for medicinal chemistry exploration.

Mulliken Population Analysis